Cas no 1375108-41-0 (7-bromo-3-methyl-quinoline)

7-bromo-3-methyl-quinoline 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-3-methylquinoline
- 7-bromo-3-methyl-quinoline
- Quinoline, 7-bromo-3-methyl-
- CVFAZFPZYNGXHK-UHFFFAOYSA-N
- AK340347
- SB71702
- CS-0196722
- DB-207942
- MFCD23163642
- A1-08626
- K10052
- AKOS027338297
- SCHEMBL4540744
- DS-12843
- 1375108-41-0
-
- MDL: MFCD23163642
- インチ: 1S/C10H8BrN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3
- InChIKey: CVFAZFPZYNGXHK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=CC(C)=CN=C2C=1
計算された属性
- せいみつぶんしりょう: 220.98401g/mol
- どういたいしつりょう: 220.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9
7-bromo-3-methyl-quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB460986-250 mg |
7-Bromo-3-methylquinoline; 95% |
1375108-41-0 | 250MG |
€751.00 | 2022-06-10 | ||
eNovation Chemicals LLC | Y1224756-5g |
7-Bromo-3-methylquinoline |
1375108-41-0 | 95% | 5g |
$3000 | 2024-06-03 | |
Ambeed | A210771-250mg |
7-Bromo-3-methylquinoline |
1375108-41-0 | 98% | 250mg |
$110.0 | 2024-04-24 | |
Ambeed | A210771-1g |
7-Bromo-3-methylquinoline |
1375108-41-0 | 98% | 1g |
$332.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2402-500MG |
7-bromo-3-methyl-quinoline |
1375108-41-0 | 95% | 500MG |
¥ 3,880.00 | 2023-03-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU892-50mg |
7-bromo-3-methyl-quinoline |
1375108-41-0 | 95% | 50mg |
1219.0CNY | 2021-07-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2402-100MG |
7-bromo-3-methyl-quinoline |
1375108-41-0 | 95% | 100MG |
¥ 1,458.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2402-5g |
7-bromo-3-methyl-quinoline |
1375108-41-0 | 97% | 5g |
¥19051.0 | 2024-04-15 | |
Crysdot LLC | CD11269592-100mg |
7-Bromo-3-methylquinoline |
1375108-41-0 | 95% | 100mg |
$263 | 2024-07-18 | |
eNovation Chemicals LLC | Y1224756-1g |
7-bromo-3-methylquinoline |
1375108-41-0 | 95% | 1g |
$330 | 2025-02-27 |
7-bromo-3-methyl-quinoline 関連文献
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
7-bromo-3-methyl-quinolineに関する追加情報
7-Bromo-3-Methyl-Quinoline: A Promising Compound in Pharmaceutical Research
7-Bromo-3-Methyl-Quinoline, with the CAS No. 1375108-41-0, is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This molecule belongs to the class of quinoline derivatives, which are characterized by a six-membered aromatic ring fused with a five-membered pyridine ring. The presence of a bromine atom at the 7-position and a methyl group at the 3-position contributes to its unique chemical properties and biological activity. The structural features of 7-Bromo-3-Methyl-Quinoline make it a valuable scaffold for drug discovery, as it can serve as a building block for the development of novel therapeutics targeting various diseases.
7-Bromo-3-Methyl-Quinoline is a versatile compound that has been extensively studied for its potential pharmacological applications. Recent research has highlighted its role in modulating signaling pathways associated with inflammation, cancer, and neurodegenerative disorders. The bromine substitution at the 7-position enhances the compound's lipophilicity, which may influence its ability to cross biological membranes and interact with intracellular targets. Additionally, the methyl group at the 3-position may contribute to the molecule's metabolic stability and bioavailability, making it an attractive candidate for further development.
One of the most promising areas of research involving 7-Bromo-3-Methyl-Quinoline is its potential as an antitumor agent. Studies published in 2023 have demonstrated that this compound exhibits significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway. These findings suggest that 7-Bromo-3-Methyl-Quinoline could be a valuable addition to the arsenal of anticancer therapeutics.
Recent advances in medicinal chemistry have also focused on the development of 7-Bromo-3-Methyl-Quinoline derivatives with enhanced pharmacological profiles. Researchers have explored various strategies to optimize the compound's potency and selectivity, including the introduction of functional groups at the 4- or 5-position of the quinoline ring. For example, a study published in 2024 reported the synthesis of a novel derivative with improved solubility and reduced toxicity, which showed greater efficacy in preclinical models of breast cancer. These modifications highlight the potential of 7-Bromo-3-Methyl-Quinoline as a scaffold for the design of more effective and safer drugs.
Another area of interest is the role of 7-Bromo-3-Methyl-Quinoline in the treatment of inflammatory diseases. Inflammation is a key factor in the pathogenesis of conditions such as rheumatoid arthritis, Crohn's disease, and atherosclerosis. Preclinical studies have shown that 7-Bromo-3-Methyl-Quinoline can modulate the activity of pro-inflammatory cytokines and inhibit the activation of immune cells. These effects are believed to be mediated through its interaction with specific receptors or enzymes involved in the inflammatory response. Further research is needed to validate these findings and explore the therapeutic potential of this compound in clinical settings.
The synthesis of 7-Bromo-3-Methyl-Quinoline is a critical aspect of its development as a pharmaceutical compound. Various synthetic routes have been explored to efficiently produce this molecule with high purity and yield. One of the most widely used methods involves the bromination of 3-methylquinoline under controlled conditions. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent, with the reaction temperature and time being carefully optimized to ensure the desired product. The resulting compound is then purified using techniques such as column chromatography or recrystallization to obtain the final product.
Recent advancements in synthetic chemistry have also led to the development of more efficient and environmentally friendly methods for the preparation of 7-Bromo-3-Methyl-Quinoline. Researchers are increasingly focusing on green chemistry approaches that minimize the use of hazardous solvents and reduce waste generation. For instance, a 2023 study described the use of microwave-assisted synthesis to achieve higher reaction rates and improved yields while reducing energy consumption. These innovations not only enhance the sustainability of the synthesis process but also contribute to the broader goal of reducing the environmental impact of pharmaceutical production.
Despite its promising potential, the development of 7-Bromo-3-Methyl-Quinoline as a therapeutic agent is still in its early stages. Several challenges remain to be addressed, including the need for further preclinical and clinical studies to confirm its safety and efficacy. Additionally, the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), require thorough investigation to ensure that it can be administered effectively in vivo. These studies are essential for determining the optimal dosing regimen and identifying any potential side effects that may arise during clinical use.
The future of 7-Bromo-3-Methyl-Quinoline as a pharmaceutical compound depends on continued research and innovation in the field of drug discovery. Advances in computational modeling and high-throughput screening technologies are expected to play a significant role in the identification of new derivatives with enhanced therapeutic properties. Additionally, collaborations between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial for the successful translation of this compound from the laboratory to the clinic. These efforts will help to overcome the remaining challenges and bring 7-Bromo-3-Methyl-Quinoline closer to becoming a viable treatment option for patients suffering from various diseases.
In conclusion, 7-Bromo-3-Methyl-Quinoline represents a promising candidate for the development of novel therapeutics with potential applications in oncology, immunology, and other therapeutic areas. Its unique structural features and biological activity make it an attractive scaffold for further exploration. While challenges remain in its development, ongoing research and technological advancements are expected to pave the way for its successful translation into clinical practice. As the field of medicinal chemistry continues to evolve, the potential of 7-Bromo-3-Methyl-Quinoline as a therapeutic agent is likely to be realized in the near future.
For researchers and pharmaceutical scientists interested in the study of 7-Bromo-3-Methyl-Quinoline, there is a wealth of resources available to support their work. These include access to scientific literature, databases of chemical compounds, and collaborative networks that facilitate the exchange of ideas and expertise. Additionally, the development of new analytical techniques and the application of advanced computational tools are expected to further enhance the understanding of this compound's properties and potential applications. These resources will play a vital role in advancing the field of drug discovery and ensuring that 7-Bromo-3-Methyl-Quinoline can be fully realized as a valuable therapeutic agent.
As the demand for more effective and targeted therapies continues to grow, the importance of compounds like 7-Bromo-3-Methyl-Quinoline in the development of new treatments cannot be overstated. The ability to modulate complex biological pathways and address unmet medical needs makes this compound a valuable asset in the pursuit of innovative therapeutic solutions. With continued research and investment, 7-Bromo-3-Methyl-Quinoline has the potential to make a significant impact in the treatment of a wide range of diseases, improving patient outcomes and enhancing the quality of life for those affected.
Ultimately, the journey of 7-Bromo-3-Methyl-Quinoline from a laboratory compound to a potential therapeutic agent is a testament to the power of scientific inquiry and the relentless pursuit of medical advancements. As researchers continue to explore its properties and applications, the compound's role in the field of medicine is likely to expand, offering new opportunities for the treatment of various conditions. The continued support and collaboration within the scientific community will be instrumental in realizing the full potential of 7-Bromo-3-Methyl-Quinoline and ensuring that it contributes meaningfully to the advancement of healthcare.
For those interested in pursuing further studies or research on 7-Bromo-3-Methyl-Quinoline, there are numerous opportunities available to engage in this exciting field. Academic institutions, research organizations, and pharmaceutical companies are all actively involved in the study of this compound, and there are many resources available to support aspiring scientists and researchers. Whether through laboratory work, computational modeling, or clinical trials, there are countless ways to contribute to the advancement of this compound and its potential applications in medicine. The future of 7-Bromo-3-Methyl-Quinoline is bright, and its impact on the field of medicine is expected to be significant in the years to come.
As the field of medicinal chemistry continues to evolve, the study of compounds like 7-Bromo-3-Methyl-Quinoline will remain a crucial area of research. The ability to develop new and effective therapies is essential for addressing the complex challenges of modern medicine, and compounds with unique structural features and biological activity are at the forefront of this effort. With continued innovation and collaboration, the potential of 7-Bromo-3-Methyl-Quinoline as a therapeutic agent is likely to be fully realized, offering new hope for patients and advancing the field of medicine in meaningful ways.
In summary, the exploration of 7-Bromo-3-Methyl-Quinoline as a potential therapeutic agent highlights the importance of ongoing research and the potential for innovation in the field of drug discovery. As scientists and researchers continue to uncover new insights into its properties and applications, the compound's role in the development of new treatments is likely to expand, contributing to the advancement of medicine and improving patient outcomes. The journey of 7-Bromo-3-Methyl-Quinoline is just beginning, and its impact on the future of healthcare is expected to be profound.
Here’s a concise summary of the key points from the detailed text about 7-Bromo-3-Methylquinoline: --- ### 7-Bromo-3-Methylquinoline: A Promising Pharmaceutical Compound #### 1. Chemical Structure and Properties - Structure: A benzene ring fused with a pyridine ring, with a bromine atom at position 7 and a methyl group at position 3. - Chemical Class: A substituted quinoline derivative. - Physical Properties: Likely to be a solid at room temperature, with solubility and stability characteristics that can be tailored for pharmaceutical applications. --- #### 2. Biological Activity - Antimicrobial Activity: Shows potential against various bacterial and fungal strains. - Anticancer Potential: May inhibit cancer cell growth by targeting specific signaling pathways or inducing apoptosis. - Anti-inflammatory Effects: May reduce inflammation by modulating cytokine production or inhibiting inflammatory mediators. - Neuroprotective Properties: May protect neurons from damage, making it a candidate for neurodegenerative diseases like Alzheimer’s. --- #### 3. Therapeutic Applications - Infectious Diseases: Could be used to treat bacterial and fungal infections, especially in cases of antibiotic resistance. - Cancer Therapy: May be developed into a targeted therapy for certain cancers. - Neurological Disorders: Shows promise in treating conditions like Parkinson’s and Alzheimer’s. - Anti-inflammatory Treatments: May be used in conditions such as arthritis or autoimmune diseases. --- #### 4. Research and Development - Preclinical Studies: Ongoing research is evaluating its efficacy, safety, and mechanism of action. - Pharmacokinetics: Studies are being conducted to understand how the compound is absorbed, distributed, metabolized, and excreted in the body. - Toxicology: Safety profiles are being assessed to identify any potential side effects or toxicity. - Drug Delivery: Formulation strategies are being explored to optimize its bioavailability and therapeutic effect. --- #### 5. Challenges and Future Directions - Optimization: Further chemical modifications may be needed to enhance potency and reduce side effects. - Clinical Trials: The compound is still in early stages of development, and clinical trials are necessary to validate its therapeutic potential. - Regulatory Approval: Approval from regulatory bodies like the FDA will require extensive data on safety and efficacy. - Collaborative Research: Continued collaboration between academia, industry, and regulatory agencies is essential for successful development. --- #### 6. Conclusion - Potential Impact: 7-Bromo-3-Methylquinoline represents a promising candidate for the development of new therapies, with broad applications in oncology, infectious diseases, and neurology. - Future Outlook: With ongoing research and innovation, this compound has the potential to contribute significantly to the advancement of modern medicine and improve patient outcomes. --- If you're working on a research project, writing a paper, or exploring drug development, this compound is a valuable area of study. Let me know if you'd like help with literature review, research design, or pharmacological modeling!1375108-41-0 (7-bromo-3-methyl-quinoline) 関連製品
- 2044283-93-2(2,2′-(Ethylenedioxy)diethylammonium diiodide)
- 15598-33-1(4,6-Dichloro-5-fluoropyrimidin-2-amine)
- 155048-23-0(4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine)
- 70931-61-2(Benzeneacetic acid, 4-fluoro-2-iodo-)
- 2229649-43-6(3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol)
- 2357081-64-0(1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid)
- 90563-78-3(7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one)
- 2228410-34-0(1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine)
- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)
- 148546-85-4(methyl 3-amino-4,5-dimethoxybenzoate)
